![molecular formula C8H13NOS B6598966 {5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine CAS No. 1564634-10-1](/img/structure/B6598966.png)
{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine, also known as 5-ethylthio-2-methyl-2-furanmethanamine, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine has been studied for its potential applications in various scientific fields. For example, this compound has been used as a model compound for investigating the structure-activity relationship of various compounds. It has also been used as a model compound for studying the mechanism of action of various drugs. Additionally, this compound has been used as a tool for studying the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine is not yet fully understood. However, it is believed that this compound interacts with various proteins and enzymes in the body, which leads to the biochemical and physiological effects observed in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine have been studied in various laboratory experiments. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have a stimulatory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine in laboratory experiments offers several advantages. This compound is relatively easy to synthesize and is widely available. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanism of action of various compounds. However, there are some limitations to the use of this compound in laboratory experiments. For example, the effects of this compound on humans are not yet fully understood and it is not approved for use in humans.
Orientations Futures
There are several potential future directions for the use of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine. One potential direction is to use this compound as a tool for studying the mechanism of action of various drugs. Additionally, this compound could be used to investigate the structure-activity relationship of various compounds. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to develop new drugs with improved efficacy and safety.
Méthodes De Synthèse
The synthesis of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine is done through a series of chemical reactions. The first step involves the reaction of ethyl thioformate with furan-2-ylmethanamine in the presence of sodium hydroxide. The resulting product is then subjected to a dehydration reaction using sulfuric acid and acetic anhydride. The final product is then purified using column chromatography.
Propriétés
IUPAC Name |
[5-(ethylsulfanylmethyl)furan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-11-6-8-4-3-7(5-9)10-8/h3-4H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXQRPGNZRTDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)
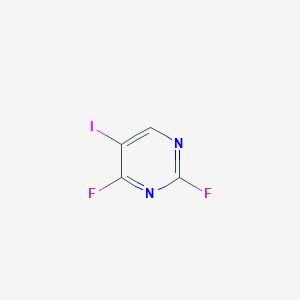
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

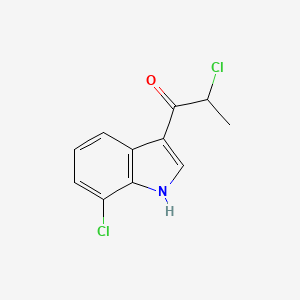
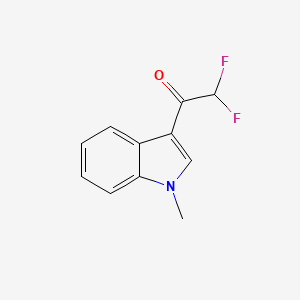
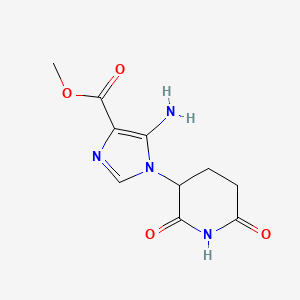
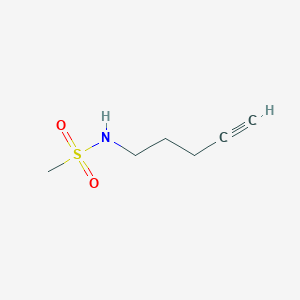
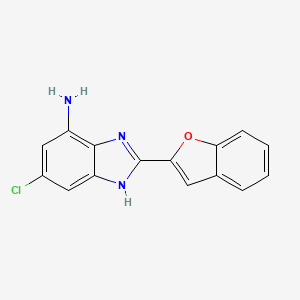
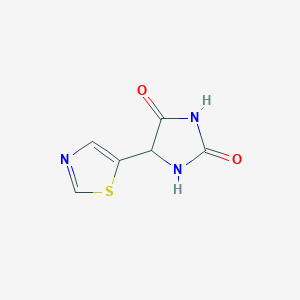
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

